molecular formula C9H16O5 B1433737 2-(2-Methoxyethyl)hexanedioic acid CAS No. 1803611-85-9

2-(2-Methoxyethyl)hexanedioic acid

Cat. No.: B1433737
CAS No.: 1803611-85-9
M. Wt: 204.22 g/mol
InChI Key: KCZSTYXICCQKRA-UHFFFAOYSA-N
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Description

This structural modification imparts unique physicochemical properties, such as altered solubility, reactivity, and biological activity, compared to unmodified adipic acid or its esters.

Properties

IUPAC Name

2-(2-methoxyethyl)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-14-6-5-7(9(12)13)3-2-4-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZSTYXICCQKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)hexanedioic acid typically involves the esterification of hexanedioic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)hexanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyethyl)hexanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)hexanedioic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Use Cases
2-(2-Methoxyethyl)hexanedioic acid* C₉H₁₆O₆ 232.22 Carboxylic acids, methoxyethyl Potential polymer precursor, chelator
Hexanedioic acid (Adipic acid) C₆H₁₀O₄ 146.14 Carboxylic acids Nylon production, food additives
Bis(2-methoxyethyl) adipate C₁₂H₂₂O₆ 262.30 Ester, methoxyethyl Plasticizers, lubricants
2-Ethylhexanoic acid C₈H₁₆O₂ 144.21 Branched carboxylic acid PVC stabilizers, corrosion inhibitors
2-Ethyl-2-(hydroxymethyl)hexanoic acid C₉H₁₆O₃ 172.22 Carboxylic acid, hydroxymethyl Laboratory synthesis

*Inferred properties based on structural analogs.

Physicochemical Properties

  • Solubility: this compound: Likely hydrophilic due to carboxylic acid groups, with moderate solubility in polar solvents (e.g., water, ethanol). The methoxyethyl group may enhance solubility in ethers . Bis(2-methoxyethyl) adipate: Lipophilic ester derivative; soluble in organic solvents (e.g., ether, chloroform) but poorly soluble in water . 2-Ethylhexanoic acid: Slightly soluble in water (0.6 g/L at 20°C) but miscible with alcohols and ethers .
  • Stability :

    • Carboxylic acid derivatives (e.g., this compound) are generally stable but may react with strong oxidizers. Esters like bis(2-methoxyethyl) adipate require storage at low temperatures (e.g., 4°C) to prevent hydrolysis .

Table 2: Hazard Profiles

Compound Name Acute Toxicity (LD₅₀) Hazard Statements (GHS) Key Risks
This compound* Not reported Likely H315 (skin irritation) Irritant, corrosive
2-Ethylhexanoic acid 3000 mg/kg (rat, oral) H315, H319 Skin/eye irritation
Bis(2-methoxyethyl) adipate Not reported H302, H315, H319, H335 Harmful if swallowed, respiratory irritation
2-Ethyl-2-(hydroxymethyl)hexanoic acid H302, H315, H319 Skin/eye irritation, respiratory effects

*Inferred based on carboxylic acid analogs.

Biological Activity

2-(2-Methoxyethyl)hexanedioic acid, also known as a derivative of hexanedioic acid, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxyethyl group attached to a hexanedioic acid backbone. This structural feature may influence its solubility, permeability, and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated mainly in the context of:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating a role in managing inflammation.
  • Metabolic Regulation : Research indicates that it might influence metabolic pathways, particularly those related to lipid metabolism.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
  • Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntioxidantScavenging of free radicals; reduction in oxidative stress markers.
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines in vitro.
Metabolic RegulationAltered lipid profiles in animal models; potential weight management effects.

Case Study: Antioxidant Activity

In a study examining the antioxidant properties of various carboxylic acids, this compound exhibited significant radical scavenging activity comparable to established antioxidants. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify this effect, highlighting its potential for therapeutic applications in oxidative stress-related conditions.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels in cultured macrophages. These findings suggest its potential utility in inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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